molecular formula C8H6Br2N2 B15063220 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine

2,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B15063220
M. Wt: 289.95 g/mol
InChI Key: KVBCFPYFXOMDSV-UHFFFAOYSA-N
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Description

Contextualizing the Imidazo[1,2-a]pyridine (B132010) Scaffold in Modern Organic Chemistry

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic 5-6 heterocycle that has garnered significant attention in modern organic chemistry. Its rigid structure and unique electronic properties make it a valuable core for the development of new pharmaceuticals and functional materials. This moiety is present in several marketed drugs, highlighting its therapeutic potential. The development of efficient synthetic methods to access and functionalize this scaffold is an active area of research. rsc.org

Research Objectives and Scope for 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine

This article aims to provide a comprehensive overview of the chemical compound this compound. The scope is strictly limited to its chemical and physical properties, established and putative synthesis methodologies, and its role as a chemical intermediate in organic synthesis. The discussion will particularly focus on the differential reactivity of the two bromine atoms and how this can be exploited in regioselective cross-coupling reactions to generate a diverse range of derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

2,8-dibromo-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3

InChI Key

KVBCFPYFXOMDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)Br

Origin of Product

United States

Chemical and Physical Properties of 2,8 Dibromo 6 Methylimidazo 1,2 a Pyridine

Based on available data for closely related compounds and general principles of organic chemistry, the key properties of 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine can be summarized as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆Br₂N₂
CAS Number 1187459-71-3
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents and water.

Synthesis of 2,8 Dibromo 6 Methylimidazo 1,2 a Pyridine

The synthesis of 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine can be conceptually approached through established methods for the construction of the imidazo[1,2-a]pyridine (B132010) ring system. A plausible and commonly employed route involves the condensation of a substituted 2-aminopyridine (B139424) with an α-haloketone.

A likely synthetic pathway would start from 3,5-dibromo-2-amino-5-methylpyridine. This starting material would then be reacted with a suitable two-carbon synthon, such as chloroacetaldehyde (B151913) or bromoacetaldehyde, in a condensation reaction. The reaction typically proceeds via an initial N-alkylation of the pyridine (B92270) nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring.

Computational and Theoretical Studies of 2,8 Dibromo 6 Methylimidazo 1,2 a Pyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting reactivity and stability.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. Such studies yield precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on other brominated imidazo[1,2-a]pyridine (B132010) derivatives have been used to correlate calculated geometries with experimental data from X-ray crystallography. nih.govresearchgate.net However, no specific DFT geometry optimization data has been published for 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine.

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's electronic behavior. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. wikipedia.org Studies on various imidazo[1,2-a]pyridine derivatives have utilized HOMO-LUMO analysis to explain their electronic properties and reactivity. nih.govscirp.org For the specific compound this compound, these values have not been reported.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. They illustrate electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This analysis helps in predicting intermolecular interactions and reactive sites. While MEP analysis has been performed on related imidazopyridine structures to understand their interaction with biological targets, nih.gov no such maps are available for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the pathways of chemical reactions. It allows for the study of transient structures, such as transition states, and the calculation of energy barriers, providing a deeper understanding of reaction feasibility and selectivity.

Transition State Search and Activation Energy Calculations for Synthetic Steps

The synthesis of the imidazo[1,2-a]pyridine core and its derivatives involves several established reaction pathways. researchgate.netsciforum.net Computational chemists can model these synthetic steps to locate the transition state structures and calculate the activation energies. This information is vital for optimizing reaction conditions and understanding the mechanism. However, specific transition state and activation energy calculations for the synthesis of this compound have not been documented in the literature.

Computational Prediction of Reactivity and Regioselectivity

The imidazo[1,2-a]pyridine ring system has multiple sites for functionalization. Computational models can predict the most likely sites for electrophilic or nucleophilic attack, thus explaining the regioselectivity observed in chemical reactions. rsc.org Reactivity descriptors derived from DFT can quantify the local reactivity of each atom in the molecule. scirp.org For this compound, there are no published computational studies predicting its reactivity or regioselectivity in further chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine System

The imidazo[1,2-a]pyridine ring system is generally susceptible to electrophilic aromatic substitution. Theoretical and experimental studies have established that the C3 position of the imidazole (B134444) ring is the most electron-rich and, therefore, the most reactive site for electrophilic attack. The pyridine (B92270) ring, being electron-deficient, is significantly less reactive towards electrophiles.

For the parent imidazo[1,2-a]pyridine scaffold, reactions such as halogenation (bromination, iodination) occur with high regioselectivity at the C3 position. For instance, the reaction of 2-methylimidazo[1,2-a]pyridine (B1295258) with bromine or iodine readily yields the corresponding 3-halo derivatives. This inherent reactivity is a key feature of the bicyclic system.

In the case of this compound, the C3 position remains the most likely site for further electrophilic substitution. However, the presence of two electron-withdrawing bromine atoms on the ring system deactivates the molecule towards electrophilic attack compared to its non-halogenated counterpart. Nevertheless, under appropriate conditions, electrophiles would be directed to the C3 position. No specific examples of electrophilic aromatic substitution on this compound are prominently documented, but the established reactivity pattern of the core structure provides a strong predictive basis for its behavior.

Nucleophilic Substitution Reactions at Brominated Positions (C2 and C8)

The bromine atoms at the C2 and C8 positions are susceptible to displacement via various transition-metal-catalyzed cross-coupling reactions. A key aspect of the reactivity of this compound is the differential reactivity of the two C-Br bonds. The C2 position, being part of the imidazole ring, exhibits different electronic properties and steric accessibility compared to the C8 position on the pyridine ring. This difference allows for selective functionalization at one position while leaving the other intact.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Research has demonstrated that in 2,8-dibromo-imidazo[1,2-a]pyridine systems, the bromine atom at the C2 position is significantly more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the bromine at the C8 position. This selective reactivity allows for the stepwise functionalization of the molecule.

For example, reacting 2,8-dibromo-imidazo[1,2-a]pyridine derivatives with arylboronic acids under typical Suzuki conditions (e.g., a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃) results in the selective substitution of the C2-bromine atom. The C8-bromo substituent remains untouched, providing a handle for subsequent chemical modifications. This selectivity is attributed to the higher electron density and different coordination environment of the C2 position within the imidazole portion of the fused ring system.

Below is a table summarizing representative Suzuki-Miyaura reactions performed on a closely related 2,8-dibromo-imidazo[1,2-a]pyridine scaffold, illustrating the selective functionalization at the C2 position.

Boronic Acid/EsterCatalyst/Base/SolventProduct (Substitution at C2)Yield
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / DME/H₂O8-Bromo-2-phenyl-6-methylimidazo[1,2-a]pyridineNot specified
4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / DME/H₂O8-Bromo-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridineNot specified
Thiophen-2-ylboronic acidPd(PPh₃)₄ / Na₂CO₃ / DME/H₂O8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridineNot specified

Data inferred from reactions on analogous 2,8-dibromo-imidazo[1,2-a]pyridine systems described in patent literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While specific documented examples of this reaction on this compound are scarce, the reaction is widely applicable to aryl and heteroaryl bromides. acs.org

Based on the observed reactivity in Suzuki-Miyaura couplings, it is highly probable that Buchwald-Hartwig amination would also proceed with high selectivity at the C2 position. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., XPhos, SPhos) would be expected to yield the corresponding 2-amino-8-bromo-6-methylimidazo[1,2-a]pyridine derivative. The choice of ligand and reaction conditions would be crucial for achieving high yields and selectivity.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes.

Similar to the other cross-coupling reactions, the Sonogashira coupling on this compound is expected to show selectivity for the C2 position. The reaction with a terminal alkyne, such as phenylacetylene, under standard Sonogashira conditions would likely afford the 2-alkynyl-8-bromo-6-methylimidazo[1,2-a]pyridine product. The relative reactivity trend for halides in Sonogashira coupling (I > Br > Cl) is well-established, and within the same di-bromo compound, the electronic and steric differences between the C2 and C8 positions would govern the regioselectivity. wikipedia.org

Metalation and Subsequent Functionalization Strategies

The functionalization of this compound can also be achieved through metal-halogen exchange reactions to form organometallic intermediates, which can then be trapped with various electrophiles.

Lithiation: Lithium-halogen exchange is a common reaction for converting aryl bromides into aryllithium species, typically using alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. wikipedia.org For this compound, treatment with one equivalent of an alkyllithium reagent would be expected to result in a selective bromine-lithium exchange. Based on the higher reactivity of the C2-Br bond in palladium-catalyzed reactions, it is plausible that lithiation would also preferentially occur at this position to form 2-lithio-8-bromo-6-methylimidazo[1,2-a]pyridine. This intermediate could then react with a range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C2 position. However, controlling the selectivity can be challenging, as double exchange or competing deprotonation of the methyl group could occur depending on the reaction conditions.

Grignard Reactions: The formation of a Grignard reagent from this compound by direct reaction with magnesium metal would be challenging due to the potential for multiple reaction pathways. A more viable approach would be a halogen-magnesium exchange reaction, for instance, using an isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This method is often effective for preparing Grignard reagents from aryl bromides that are reluctant to react directly with magnesium. As with lithiation, selective exchange at the more reactive C2 position would be the anticipated outcome, yielding a Grignard reagent that can be used in subsequent C-C bond-forming reactions.

Directed Ortho-Metalation (DOM) Approaches

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu In this process, a directing metalation group (DMG) guides the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. harvard.edu

For imidazo[1,2-a]pyridine systems, the pyridine nitrogen atom can act as a directing group, facilitating lithiation at the C5 or C3 positions. However, the substitution pattern of this compound significantly influences the regioselectivity of such reactions. The presence of bromine atoms at the 2 and 8 positions and a methyl group at the 6 position introduces steric and electronic factors that must be considered.

While specific experimental data on the directed ortho-metalation of this compound is not extensively documented in publicly available literature, predictions can be made based on the general principles of DoM on related heterocyclic systems. The primary sites for deprotonation would be the C3, C5, and C7 positions. The C3 position is often the most acidic proton in the imidazo[1,2-a]pyridine ring system. The C5 and C7 positions are ortho to the directing pyridine nitrogen.

The likely outcome of a DoM reaction on this substrate would depend on the specific reaction conditions, including the choice of base and solvent. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be necessary to avoid nucleophilic addition to the heterocyclic ring.

Table 1: Potential Directed Ortho-Metalation Reactions of this compound

Position of LithiationReagentsElectrophile (E+)Expected Product
C31. LDA, THF, -78 °C2. E+2,8-Dibromo-3-E-6-methylimidazo[1,2-a]pyridine
C51. n-BuLi, THF, -78 °C2. E+2,8-Dibromo-5-E-6-methylimidazo[1,2-a]pyridine
C71. s-BuLi, TMEDA, -78 °C2. E+2,8-Dibromo-7-E-6-methylimidazo[1,2-a]pyridine

Oxidation and Reduction Chemistry of the Heterocyclic Ring

The oxidation and reduction of the this compound ring can lead to a variety of new compounds with potentially interesting properties.

Oxidation: The imidazo[1,2-a]pyridine ring is generally considered to be electron-rich and can be susceptible to oxidation. However, the presence of two electron-withdrawing bromine atoms may render the ring more resistant to oxidation compared to the unsubstituted parent compound. Common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of N-oxides. The reaction's regioselectivity would be influenced by the electronic and steric environment of the nitrogen atoms.

Reduction: The reduction of the imidazo[1,2-a]pyridine ring system can be achieved through catalytic hydrogenation. The specific conditions of the hydrogenation, such as the catalyst, pressure, and solvent, would determine the extent of reduction. It is possible to selectively reduce the pyridine ring while leaving the imidazole ring intact. The bromine substituents may also be susceptible to hydrodebromination under certain catalytic hydrogenation conditions.

Photochemistry and Excited State Reactivity

The photochemical behavior of imidazo[1,2-a]pyridines is an area of active research, with applications in areas such as fluorescent probes and photoredox catalysis. The photophysical properties of these compounds, including their absorption and emission spectra, are influenced by the nature and position of substituents on the heterocyclic core.

For this compound, the presence of heavy bromine atoms is expected to influence its excited-state properties through the heavy-atom effect. This can lead to enhanced intersystem crossing from the singlet excited state to the triplet excited state, potentially quenching fluorescence and promoting phosphorescence or photochemical reactions from the triplet state.

Upon UV irradiation, halogenated aromatic compounds can undergo homolytic cleavage of the carbon-halogen bond to generate radical intermediates. In the case of this compound, this could lead to the formation of aryl radicals at the C2 or C8 positions. These highly reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules present in the reaction mixture.

The specific photochemical reactivity would be dependent on the wavelength of the excitation light and the nature of the solvent. Further research is needed to fully elucidate the photochemical pathways and potential synthetic applications of the excited-state reactivity of this compound.

Applications in the Synthesis of Complex Molecules

Precursor Synthesis and Derivatization Strategies

The foundation for the synthesis of this compound lies in the careful preparation of appropriately substituted pyridine (B92270) precursors. These starting materials are crucial for building the core heterocyclic structure.

Synthesis of Substituted Pyridines as Starting Materials

The journey to the target molecule typically begins with commercially available and structurally simple pyridines, which are then functionalized. For the synthesis of 6-methylimidazo[1,2-a]pyridine (B1585894) derivatives, a common starting point is a substituted picoline (methylpyridine). The methyl group at the desired position on the pyridine ring is a key feature that will ultimately become the 6-methyl group in the final product.

These pyridines can be subjected to various reactions to introduce other necessary functional groups. Nitration, followed by reduction, is a common strategy to install an amino group, which is essential for the subsequent cyclization step. The conditions for these reactions are critical to control regioselectivity and achieve high yields.

Preparation of Halogenated Aminopyridines

To introduce the first bromine atom, which will eventually be located at the 8-position of the imidazo[1,2-a]pyridine ring, a halogenated aminopyridine is required as a key intermediate. The synthesis of this precursor, such as 5-bromo-3-methylpyridin-2-amine, involves the direct halogenation of an appropriately substituted aminopyridine.

The halogenation of aminopyridines is influenced by the directing effects of the amino and methyl groups. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct bromination of a 2-amino-5-methylpyridine (B29535) would likely lead to bromination at the 3 and/or 5 positions. Careful control of reaction conditions, such as the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine), solvent, and temperature, is necessary to achieve the desired regioselectivity. In some cases, protecting groups may be employed to block more reactive sites and direct the halogen to the intended position.

Cyclization Reactions for Imidazo[1,2-a]pyridine Ring Formation

The hallmark of imidazo[1,2-a]pyridine synthesis is the cyclization reaction that fuses the imidazole (B134444) ring onto the pyridine core. This can be achieved through both classical and modern catalytic methods.

Classical Approaches to Imidazo[1,2-a]pyridine Core Synthesis

The most traditional and widely used method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. acs.orgbio-conferences.org This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.

For the synthesis of a 6-methylimidazo[1,2-a]pyridine derivative, one would start with the corresponding 2-amino-5-methylpyridine. The choice of the α-halocarbonyl compound determines the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine. For instance, reaction with chloroacetaldehyde (B151913) would yield a 2-unsubstituted imidazo[1,2-a]pyridine.

Reactant 1Reactant 2ProductConditions
2-Amino-5-methylpyridineChloroacetaldehyde6-Methylimidazo[1,2-a]pyridineReflux in a suitable solvent (e.g., ethanol)
2-Amino-5-bromopyridineα-Bromoacetophenone6-Bromo-2-phenylimidazo[1,2-a]pyridineHeating in a solvent like ethanol (B145695) or DMF

Modern Catalytic Methods for Ring Closure

In recent years, more advanced and efficient methods for the synthesis of imidazo[1,2-a]pyridines have been developed. researchgate.net These often involve transition-metal-catalyzed cross-coupling reactions or one-pot multi-component reactions. mdpi.comnih.govmdpi.com For example, copper- or palladium-catalyzed reactions can facilitate the cyclization under milder conditions and with a broader substrate scope. organic-chemistry.org

One-pot syntheses, where multiple reactions occur in a single reaction vessel, have also gained prominence. rsc.org The Groebke–Blackburn–Bienaymé reaction, for instance, is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to directly form a 3-substituted imidazo[1,2-a]pyridine. nih.gov While not directly applicable to the synthesis of an unsubstituted C3-position, these modern methods highlight the versatility of synthetic approaches to this heterocyclic system.

Regioselective Bromination Strategies

With the 6-methylimidazo[1,2-a]pyridine core (potentially with a bromine at the 8-position from the precursor) in hand, the final step is the introduction of the second bromine atom. The electronic nature of the imidazo[1,2-a]pyridine ring dictates the position of electrophilic substitution. The imidazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C3 position is typically the most nucleophilic, followed by the C5 and C8 positions.

To achieve the desired 2,8-dibromo substitution pattern, a carefully planned bromination strategy is essential. If starting with 8-bromo-6-methylimidazo[1,2-a]pyridine, the subsequent bromination would need to be directed to the C2 position. This can be challenging due to the high reactivity of the C3 position.

A common approach to achieve regioselective bromination is the use of specific brominating agents and reaction conditions. researchgate.net Agents like N-bromosuccinimide (NBS) are often used for the bromination of such heterocyclic systems. The solvent can also play a crucial role in directing the regioselectivity. In some cases, a two-step process might be necessary, involving initial bromination at the most reactive site (C3), followed by a subsequent manipulation or a different bromination reaction to introduce the second bromine at the desired position. A facile transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium bromite (B1237846) as the halogen source has also been reported. rsc.org

Starting MaterialBrominating AgentMajor Product(s)
6-Methylimidazo[1,2-a]pyridineN-Bromosuccinimide (NBS)3-Bromo-6-methylimidazo[1,2-a]pyridine
8-Bromo-6-methylimidazo[1,2-a]pyridineN-Bromosuccinimide (NBS)3,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Achieving the specific 2,8-dibromo substitution pattern may require a more elaborate synthetic route, possibly involving the use of a pre-functionalized α-halocarbonyl compound in the cyclization step to introduce the C2-bromo substituent directly. For instance, using a dibromoacetaldehyde (B156388) equivalent in the cyclization with 5-bromo-3-methylpyridin-2-amine could potentially lead directly to the desired product.

Direct Bromination Methodologies at C2 and C8 Positions

Direct bromination of the 6-methylimidazo[1,2-a]pyridine core presents significant regioselectivity challenges. The imidazo[1,2-a]pyridine ring system is known to be highly activated towards electrophilic substitution, with the C3 position being the most reactive site. Consequently, direct bromination typically yields 3-bromo derivatives. chemicalbook.comgoogle.com Achieving dibromination at the C2 and C8 positions necessitates a carefully considered synthetic strategy, potentially involving stepwise bromination or the use of specific brominating agents and reaction conditions to override the inherent reactivity of the C3 position.

Given the propensity for C3 bromination, a more controlled and efficient synthesis is often achieved by starting with a pre-functionalized pyridine ring, which circumvents the regioselectivity issues of direct bromination of the fused heterocyclic system.

Palladium-Catalyzed C-H Bromination and Other Transition Metal-Mediated Approaches

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds. Palladium-catalyzed C-H olefination at the C8 position of imidazo[1,2-a]pyridines has been reported, indicating that this position is accessible for such transformations. chemimpex.com While specific examples of palladium-catalyzed C-H bromination at the C8 position of 6-methylimidazo[1,2-a]pyridine are not extensively documented, the general principles of directed C-H activation could be applied.

A hypothetical palladium-catalyzed approach for the C8 bromination could involve the use of a directing group to guide the palladium catalyst to the desired position. Following C8 bromination, a subsequent C2 bromination could be attempted, potentially through another C-H activation step or a different synthetic methodology. However, the development of a selective C2 and C8 dibromination via a palladium-catalyzed route would require significant optimization of catalysts, ligands, and reaction conditions to control the regioselectivity.

Other transition metals could also be explored for mediating the bromination at the C2 and C8 positions. However, the lack of specific literature on this transformation for this compound suggests that this is a less common or more challenging synthetic route compared to building the ring from a pre-brominated precursor.

Methylation at C6 Position: Synthetic Routes and Selectivity

The introduction of the methyl group at the C6 position is most strategically accomplished by starting with a pre-methylated pyridine precursor. The synthesis of 2-amino-5-methylpyridine is a well-established process. chemicalbook.comgoogle.comprepchem.comgoogle.comchemimpex.com This precursor serves as a versatile starting material for the construction of the imidazo[1,2-a]pyridine ring system with the methyl group already in the desired C6 position.

Attempting to methylate a pre-formed 2,8-dibromoimidazo[1,2-a]pyridine (B11843187) scaffold would be a challenging endeavor with a high probability of side reactions and difficulties in controlling the regioselectivity. The presence of two bromine atoms would deactivate the ring towards electrophilic methylation, and the conditions required for nucleophilic methylation could lead to unwanted displacement of the bromine atoms. Therefore, the most efficient and selective route to this compound involves the use of 2-amino-5-methylpyridine as the key building block.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Given the challenges of direct bromination, the most plausible and optimizable route to this compound involves a multi-step synthesis starting from 2-amino-5-methylpyridine. The key steps that can be optimized for higher yields and purity are:

Bromination of 2-amino-5-methylpyridine: The bromination of 2-amino-5-methylpyridine can lead to a mixture of products, including 2-amino-5-bromo-3-methylpyridine (B22881) and 2-amino-3,5-dibromopyridine. heteroletters.orggoogle.com Optimization of this step would involve careful control of the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine), reaction temperature, and solvent to maximize the yield of the desired dibrominated precursor.

Cyclization Reaction: The cyclization of the brominated aminopyridine with a suitable C2-synthon is a critical step. The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgbeilstein-journals.orgnih.govmdpi.com Optimization of this reaction would involve screening of catalysts (e.g., Lewis acids), solvents, and temperature to improve the efficiency of the ring closure and the incorporation of the second bromine atom at the C2 position. The choice of the C2-synthon is also crucial; for instance, a reaction with a bromo- or dibromo-acetaldehyde equivalent could be explored.

The table below outlines a hypothetical optimization of the cyclization step based on common parameters for imidazo[1,2-a]pyridine synthesis.

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneEthanol80Low
2Sc(OTf)₃Acetonitrile60Moderate
3FeCl₃DMF100Improved
4Cu(OAc)₂Toluene110High

This is a hypothetical data table for illustrative purposes.

Novel Synthetic Pathways and Green Chemistry Considerations

In line with the principles of green chemistry, novel synthetic pathways for imidazo[1,2-a]pyridines are continuously being developed. ccspublishing.org.cnresearchgate.net These methods often focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. For the synthesis of this compound, several green chemistry considerations can be incorporated.

Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives, often leading to shorter reaction times and higher yields. rsc.org This technique could be applied to the cyclization step of the proposed synthesis.

Use of greener solvents: Exploring the use of more environmentally benign solvents, such as water or ethanol, for the reaction steps would be a key aspect of a green synthetic approach.

Catalyst-free conditions: Some syntheses of imidazo[1,2-a]pyridines have been achieved under catalyst-free conditions, which is highly desirable from a green chemistry perspective. organic-chemistry.org Investigating the feasibility of a catalyst-free cyclization for this specific target molecule would be a worthwhile endeavor.

The table below summarizes some green chemistry approaches applicable to the synthesis of substituted imidazo[1,2-a]pyridines.

ApproachDescriptionPotential Benefit for Synthesis
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times and potentially higher yields in the cyclization step.
One-Pot SynthesisCombining multiple reaction steps into a single procedure.Increased efficiency, reduced waste, and lower solvent consumption.
Use of Green SolventsEmploying environmentally friendly solvents like water or ethanol.Reduced environmental impact and improved safety profile.
Catalyst-Free ReactionsConducting reactions without the need for a catalyst.Simplified purification, reduced cost, and avoidance of toxic metal catalysts.

Single-Crystal X-ray Diffraction Analysis

Conformational Analysis and Bond Length/Angle Metrics:Specific bond lengths, angles, and conformational data are unavailable.

Efforts to locate this information included searches of major chemical and crystallographic repositories. Without primary scientific sources detailing the experimental characterization of this compound, any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the unequivocal confirmation of a compound's molecular formula.

For this compound, the theoretical exact mass can be calculated based on the isotopic masses of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, and Bromine-79). The molecular formula is C₈H₆Br₂N₂. The calculated monoisotopic mass serves as a benchmark for experimental HRMS measurements, where a close correlation between the measured and calculated mass confirms the molecular formula.

Detailed Research Findings: A comprehensive search of scientific literature and chemical databases did not yield experimentally determined HRMS data for this compound. However, the theoretical exact mass provides a crucial reference for any future experimental characterization. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum (M, M+2, M+4 peaks with an approximate intensity ratio of 1:2:1), which would be a key diagnostic feature in its HRMS analysis.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₈H₆Br₂N₂

Parameter Value
Molecular Formula C₈H₆Br₂N₂
Theoretical Exact Mass (Monoisotopic) 289.8949 u
Isotopic Composition C: 8, H: 6, Br: 2, N: 2

Derivatization and Structure Property Relationships of 2,8 Dibromo 6 Methylimidazo 1,2 a Pyridine Analogues

Synthesis of Substituted 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine Derivatives

The synthesis of derivatives from the this compound scaffold leverages the reactivity of the bromo substituents, which are amenable to various cross-coupling reactions. This allows for the introduction of a wide array of functional groups at the C2 and C8 positions.

A common strategy involves the initial synthesis of a substituted imidazo[1,2-a]pyridine (B132010) core, followed by selective functionalization. For instance, a multi-step sequence can begin with a 2-aminopyridine (B139424) derivative, which undergoes electrophilic aromatic substitution to introduce bromine. nih.govsemanticscholar.org This intermediate can then be cyclized to form the imidazo[1,2-a]pyridine ring. nih.govsemanticscholar.org For example, 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid has been synthesized by cyclizing the appropriate aminopyridine with ethyl 3-bromopyruvate, followed by hydrolysis. nih.gov This carboxylic acid group at the C2 position can then be converted into various amides, providing a point for diversification.

Palladium-catalyzed cross-coupling reactions are instrumental in derivatizing the dibromo scaffold. Reactions such as the Suzuki coupling can be employed to introduce aryl or heteroaryl substituents by reacting the bromo positions with boronic acids. nih.gov Similarly, the Mizoroki-Heck reaction can be used to install alkyl chains. nih.gov These methods offer a robust way to create carbon-carbon bonds and significantly expand the structural diversity of the analogues.

Another powerful approach for generating substituted imidazo[1,2-a]pyridines is through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. rsc.orgmdpi.com This one-pot synthesis combines an aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the core structure with substituents already in place. rsc.orgbeilstein-journals.org This method is particularly efficient for creating libraries of compounds where three points of diversity can be introduced simultaneously. beilstein-journals.org

The table below summarizes representative synthetic transformations for imidazo[1,2-a]pyridine derivatives.

Reaction TypeReagents and ConditionsPosition(s) FunctionalizedReference
Amide CouplingCarboxylic acid activation (e.g., with HATU), amineC2 nih.gov
Suzuki CouplingAppropriate boronic acid, Na₂CO₃, Pd(PPh₃)₄, toluene:EtOH:H₂OC6 nih.gov
Groebke-Blackburn-BienayméAldehyde, isocyanide, catalyst (e.g., Sc(OTf)₃ or NH₄Cl)C2, C3 mdpi.combeilstein-journals.org
Mizoroki-Heck ReactionAlkene, Pd(OAc)₂, DIPEA, microwave irradiationC6 nih.gov
Regioselective BrominationN-Bromosuccinimide (NBS), DMFC3, C5 nih.govsemanticscholar.orgnih.gov

Investigation of the Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents introduced onto the this compound framework play a crucial role in determining the physicochemical and biological properties of the resulting analogues. Structure-activity relationship (SAR) studies are essential to understand these effects and to guide the design of more potent and selective molecules.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the imidazo[1,2-a]pyridine ring system. For instance, incorporating fluoroalkyl groups can lead to substantial changes in the properties of the parent compound. mdpi.com In the context of developing PI3Kα inhibitors, the addition of electron-withdrawing fluoro groups to a substituent at the 8-position resulted in a substantial increase in potency. semanticscholar.org This suggests that modulating the electronic character of substituents is a key strategy for optimizing biological activity.

Steric Effects: The size and spatial arrangement of substituents can influence how a molecule interacts with its biological target. SAR investigations on imidazo[1,2-a]pyridine-3-carboxamides as antituberculosis agents revealed that bulky and more lipophilic biaryl ethers led to nanomolar potency. nih.gov However, steric effects can be complex and context-dependent. In a series of anti-leishmanial compounds, the impact of a 6-methyl group was found to be influenced by the nature of the substituent at the 3-position, indicating a non-additive relationship between substitutions at different points on the scaffold. nih.gov This highlights the interplay between different positions on the ring and the need for careful multiparameter optimization.

The strategic placement of various functional groups allows for the fine-tuning of properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug-like characteristics. researchgate.net

Correlation of Structural Modifications with Spectroscopic Signatures

The structural modifications of this compound derivatives are confirmed and characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts (δ) observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing direct insight into the effects of different substituents.

When a bromo group at the C8 position is replaced with a 4-fluorophenyl group, for example, new signals appear in the aromatic region of the ¹H NMR spectrum corresponding to the protons of the new phenyl ring. nih.gov Furthermore, the chemical shifts of the remaining protons on the imidazo[1,2-a]pyridine core are altered. The introduction of an electron-withdrawing group typically causes a downfield shift (higher ppm) of nearby proton and carbon signals, while electron-donating groups cause an upfield shift (lower ppm).

For instance, in the ¹H NMR spectrum of (8-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-2-yl)(morpholino)methanone, the protons on the imidazo[1,2-a]pyridine core appear at specific chemical shifts that are characteristic of this substitution pattern. nih.gov Similarly, the introduction of a phosphonopropionic acid group at C3 results in unique signals, including a doublet in the ³¹P NMR spectrum, confirming the presence and electronic environment of the phosphorus atom. nih.gov

The following table presents representative NMR data for different substituted imidazo[1,2-a]pyridine derivatives, illustrating the correlation between structure and spectroscopic signature.

Compound NameKey SubstituentSpectroscopyObserved Chemical Shifts (δ in ppm)Reference
(8-(4-Fluorophenyl)-6-methylImidazo[1,2-a]pyridine-2-yl)(morpholino)methanone8-(4-Fluorophenyl), 2-Morpholinomethanone¹H NMR (400 MHz, CDCl₃)8.15 (s, 1H), 8.12-7.98 (m, 2H), 7.96 (s, 1H), 7.23 (s, 1H), 7.22-7.18 (m, 2H), 2.43 (s, 3H, -CH₃) nih.gov
3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid3-Phosphonopropionic acid, 6-Carboxylic acid¹H NMR (700 MHz, D₂O)9.00 (bs, CHAr(5)), 8.00 (dd, CHAr(7)), 7.70 (d, CHAr(8)), 7.65 (s, CHAr(2)) nih.gov
3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid3-Phosphonopropionic acid, 6-Carboxylic acid³¹P NMR (284 MHz, D₂O)10.18 (d, ²JPF = 75.2 Hz) nih.gov
3-Hydroxy-1-(4¹-methoxyphenyl)-3-(4²-fluorophenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridine-1-ium bromide1-(4-methoxyphenyl), 3-(4-fluorophenyl)¹³C NMR (125 MHz, DMSO-d₆)164.8, 163.9, 162.0, 160.0, 134.8, 129.5, 129.4, 128.2, 128.1, 116.0, 115.8, 115.4, 92.20, 66.16, 56.10, 23.65, 21.04, 17.94 pensoft.net

Development of Libraries of Imidazo[1,2-a]pyridine Derivatives

The development of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of related structures to identify hits and explore structure-activity relationships. The imidazo[1,2-a]pyridine scaffold is particularly well-suited for library synthesis due to the availability of efficient synthetic methods that allow for systematic variation of substituents. nih.gov

One of the most effective strategies for building these libraries is the use of multicomponent reactions. The Groebke-Blackburn-Bienaymé (GBB) reaction and the Ugi reaction are frequently employed to generate focused libraries of imidazo[1,2-a]pyridine derivatives. rsc.orgbeilstein-journals.org These methods are highly convergent, allowing for the rapid assembly of complex molecules from simple, readily available starting materials and introducing multiple points of diversity in a single step. beilstein-journals.org For example, a library of 20 Ugi products based on the imidazo[1,2-a]pyridine scaffold was synthesized and screened for antibacterial activity. beilstein-journals.org

In hit-to-lead optimization campaigns, libraries are often developed to systematically explore the chemical space around an initial hit compound. For the discovery of antituberculosis agents, a library of imidazo[1,2-a]pyridine ethers (IPEs) was developed to investigate both ATP synthesis inhibition and activity against M. tuberculosis. nih.gov Similarly, in the search for PI3Kα inhibitors, a series of 32 novel compounds with substitutions at the 2-, 6-, and 8-positions of the imidazo[1,2-a]pyridine ring were designed and synthesized to conduct systematic SAR studies. nih.govsemanticscholar.org These focused libraries allow researchers to quickly identify key structural motifs and substituents that enhance potency and improve drug-like properties. semanticscholar.org

Potential Applications of 2,8 Dibromo 6 Methylimidazo 1,2 a Pyridine and Its Derivatives in Advanced Materials and Catalysis

Coordination Chemistry and Metal-Organic Framework (MOF) Ligands

The nitrogen atoms within the imidazo[1,2-a]pyridine (B132010) ring system are capable of coordinating with various metal ions, making this scaffold an attractive ligand for creating complex metal-organic structures.

The imidazo[1,2-a]pyridine core can act as a monodentate or bidentate ligand, coordinating with metal centers to form stable complexes. While specific studies on 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine complexes are not extensively documented, research on analogous derivatives provides a clear blueprint for their synthesis and characterization. For instance, various imidazo[1,2-a]pyridine derivatives have been successfully complexed with gold(III). nih.govnih.gov The synthesis typically involves reacting the ligand with a metal salt, such as tetrachloroauric(III) acid, in a suitable solvent.

Characterization of such complexes relies on a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center. nih.gov

NMR Spectroscopy (¹H and ¹³C): Upon complexation, a downfield shift in the signals of protons and carbons near the coordinating nitrogen atoms is typically observed. This shift is due to the donation of electron density from the ligand to the metal ion. researchgate.net

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies, particularly the C=N stretching frequency of the imidazo[1,2-a]pyridine ring, indicate coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes show shifts in the π-π* transitions of the ligand upon coordination. nih.gov

Mass Spectrometry: This technique is used to confirm the molecular weight of the resulting metal complex. nih.gov

Elemental Analysis and Molar Conductivity: These methods help determine the stoichiometry of the complex and whether any counter-ions are present outside the coordination sphere. nih.govresearchgate.net

TechniqueObservation on LigandObservation on Metal ComplexInference
¹H-NMR Protons on pyridyl ring at specific δ ppmSignificant downfield shift of pyridyl protonsElectron density donation from ligand's N atom to metal.
¹³C-NMR Quaternary carbons at specific δ ppmDownfield shift of carbons adjacent to coordinating NConfirmation of coordination at the nitrogen site.
IR Spec. C=N stretching vibration at ~1590 cm⁻¹Shift in C=N stretching frequencyAlteration of bond character upon forming M-N bond.
UV-Vis π-π* transition at ~300-370 nmShift in π-π* transition wavelengthPerturbation of ligand's electronic structure by metal ion.

This interactive table summarizes typical characterization data for imidazo[1,2-a]pyridine metal complexes based on findings for Au(III) complexes. researchgate.net

The ability of this compound to act as a ligand opens up possibilities for its use in catalysis. Pyridine-based ligands are fundamental in coordination chemistry and are components of numerous successful homogeneous catalysts. jscimedcentral.com Complexes formed from this ligand could potentially catalyze a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the presence of two bromine atoms provides a distinct advantage for applications in heterogeneous catalysis. These bromine atoms can serve as reactive sites to covalently graft the molecule onto a solid support, such as silica, polymers, or graphene oxide. Immobilizing the ligand and its subsequent metal complex would lead to a heterogeneous catalyst that offers the benefits of easy separation from the reaction mixture, enhanced stability, and potential for recycling, which are key principles of green chemistry.

Precursors for Functional Organic Materials

The dibromo functionality of this compound makes it an ideal monomer or building block for the synthesis of advanced organic materials through cross-coupling polymerization reactions.

Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and unique electronic and optical properties. Di-halogenated aromatic compounds are common starting materials for synthesizing these polymers via reactions like Suzuki-Miyaura or Stille cross-coupling.

This compound can be used as a monomer in such polycondensation reactions. For example, reacting it with a diboronic acid or ester under palladium-catalyzed Suzuki conditions would yield a conjugated polymer incorporating the imidazo[1,2-a]pyridine unit directly into the main chain. Research has demonstrated the feasibility of using Suzuki coupling on bromo-imidazo[1,2-a]pyridine derivatives to create larger, V-shaped fluorescent molecules. nih.gov Extending this concept to polymerization would create materials with potentially interesting photophysical and electronic properties suitable for applications in sensors, organic electronics, and photovoltaics. A multicomponent polymerization based on the Groebke-Blackburn-Bienaymé (GBB) reaction has also been developed to synthesize polymers containing the imidazo[1,2-a]pyridine moiety, resulting in materials with high thermal stability and unique luminescent properties. globethesis.com

The imidazo[1,2-a]pyridine core is an excellent fluorophore, and its derivatives have been successfully employed as emitters and host materials in OLEDs. researchgate.net The fused heterocyclic system often exhibits high photoluminescence quantum yields and good thermal stability. The imidazo[1,2-a]pyridine unit can function as an electron-accepting moiety, which is a desirable characteristic for designing bipolar host materials or emitters for OLEDs. researchgate.netnih.gov

By incorporating this scaffold into larger molecular designs, researchers have developed highly efficient deep-blue and even cyan and red fluorescent emitters. researchgate.netrsc.org The substitution pattern on the ring system allows for fine-tuning of the material's optical and electronic properties. The methyl group at the 6-position and the bromine atoms at the 2- and 8-positions on the target compound would influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color and quantum efficiency. The bromine atoms, being heavy, could also promote intersystem crossing, potentially making derivatives useful in thermally activated delayed fluorescence (TADF) or phosphorescent OLEDs.

Emitter MaterialOLED TypeMax. EQE (%)CIE Coordinates (x, y)Reference
IP-PPINon-doped4.85(0.153, 0.097) researchgate.netnih.gov
IP-DPPINon-doped4.74(0.154, 0.114) researchgate.netnih.gov
IP-DPPIDoped (20 wt%)6.13(0.153, 0.078) researchgate.netnih.gov
GBY-17Non-doped Cyan15.6(0.23, 0.42) rsc.org
GBY-18Non-doped Red10.9(0.59, 0.38) rsc.org

This interactive table presents the performance of selected OLEDs based on different imidazo[1,2-a]pyridine (IP) derivatives, demonstrating their potential in creating highly efficient devices.

Future Research Directions and Challenges

Exploration of New Synthetic Methodologies with Enhanced Efficiency and Sustainability

A primary challenge in working with 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine is the development of efficient and environmentally benign synthetic routes. Traditional methods often require harsh conditions or multi-step processes that can lead to poor atom economy and significant waste. researchgate.net Future research will likely focus on adapting modern synthetic strategies to enable a more direct and sustainable production of this specific isomer.

Key areas for exploration include:

Green Chemistry Approaches: Investigating solvent-free reactions, microwave-assisted synthesis, or the use of aqueous micellar media could drastically reduce the environmental impact. rsc.orgacs.org Methodologies like one-pot, three-component reactions, which have been successful for other imidazo[1,2-a]pyridines, could offer a highly efficient pathway if adapted for dihalogenated precursors. rsc.orgnih.gov

Photocatalysis and Electrosynthesis: Visible-light-induced C-H functionalization and electrochemical methods are emerging as powerful, sustainable tools for synthesizing and modifying N-heterocycles. researchgate.netmdpi.comrsc.org A significant challenge will be to control the regioselectivity of halogenation to yield the desired 2,8-dibromo isomer directly, avoiding the formation of other brominated species.

Late-Stage Functionalization: Developing methods for the precise introduction of the two bromine atoms onto a pre-formed 6-methylimidazo[1,2-a]pyridine (B1585894) core represents another important frontier. This would allow for a modular approach to synthesizing a range of dihalogenated analogues.

Synthetic ApproachPotential AdvantagesKey Challenges
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Optimization of conditions for regioselectivity; scalability.
Visible-Light Photocatalysis Use of renewable energy, mild reaction conditions, high functional group tolerance.Controlling site-selectivity of halogenation; catalyst cost and stability.
Solvent-Free/Aqueous Synthesis Reduced environmental impact, simplified purification processes. rsc.orgSubstrate solubility; achieving high conversion rates.

In-depth Investigations of Complex Reactivity Patterns

The two bromine atoms at the C2 and C8 positions of this compound are not electronically equivalent, presenting both a challenge and an opportunity for selective chemical modifications. The core challenge lies in understanding and controlling the differential reactivity of these two C-Br bonds.

Future investigations should focus on:

Selective Cross-Coupling Reactions: Systematically exploring transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to determine if one bromine atom can be selectively functionalized while leaving the other intact. This would be a crucial step toward creating complex, multifunctional molecules.

Influence of the Methyl Group: Probing how the electron-donating methyl group at the C6 position electronically influences the reactivity of the C2 and C8 positions. This understanding is key to predicting and achieving site-selective functionalization.

Metal-Free Transformations: Exploring novel, metal-free C-H activation or halogenation/dehalogenation pathways to modify the heterocyclic core further. researchgate.net This aligns with sustainability goals by avoiding the use of expensive and potentially toxic heavy metals.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize synthetic routes and understand complex reaction mechanisms, moving beyond standard post-reaction analysis is essential. The implementation of Process Analytical Technology (PAT) using advanced spectroscopic probes presents a significant opportunity. polito.it The primary challenge is the setup and calibration of these techniques for the specific chemical environment of imidazo[1,2-a]pyridine (B132010) synthesis.

Future directions include:

In-situ Vibrational Spectroscopy: Utilizing techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor the formation of intermediates and the consumption of reactants in real-time. wikipedia.orgyoutube.comuni-rostock.de This can provide invaluable kinetic data and mechanistic insights, helping to minimize side-product formation.

Real-Time NMR Spectroscopy: Employing benchtop NMR spectrometers for continuous monitoring of reaction progress. magritek.com This can help in optimizing reaction times, temperatures, and catalyst loading to improve yield and purity.

Synchrotron-Based Techniques: For highly detailed mechanistic studies, synchrotron-based methods can offer unparalleled insight into the catalyst's active state and the identification of transient reaction intermediates under true operational conditions. acs.org

Development of Novel Computational Models for Predicting Properties and Reactivity

Computational chemistry offers a powerful, predictive tool to guide experimental work, saving time and resources. walshmedicalmedia.com For this compound, the development of bespoke computational models is a key research frontier. The main challenge is to create models that are accurate enough to reliably predict the nuanced behavior of this specific halogenated heterocycle.

Areas for development comprise:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. researchgate.net This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the differential reactivity of the C2 and C8 positions.

Machine Learning for Reactivity Prediction: Developing quantitative structure-activity relationship (QSAR) models or employing machine learning algorithms trained on datasets of related halogenated heterocycles to predict reaction kinetics and outcomes. nih.govnih.govresearchgate.net

Simulating Spectroscopic Data: Creating computational models that can accurately predict NMR, IR, and UV-Vis spectra to aid in the structural confirmation of new derivatives and to understand how electronic properties change upon functionalization.

Computational MethodTarget ApplicationPrimary Challenge
Density Functional Theory (DFT) Predicting reaction sites, transition states, and electronic properties. researchgate.netComputational cost for large systems; accuracy of functionals.
Machine Learning (ML) Predicting reaction kinetics and identifying optimal reaction conditions. nih.govRequirement for large, high-quality training datasets.
Molecular Dynamics (MD) Simulating interactions with biological targets or material interfaces.Force field parameterization for a novel scaffold.

Integration into Hybrid Material Systems and Nanotechnology

The unique electronic and structural properties of the imidazo[1,2-a]pyridine scaffold make it a promising candidate for advanced materials. rsc.orgresearchgate.net A significant research direction is the integration of this compound into larger, functional systems. The challenge will be to control the synthesis and assembly of these complex hybrid materials to achieve desired synergistic properties.

Future research could explore:

Coordination Polymers and MOFs: Using the nitrogen atoms in the ring and the bromine atoms as potential ligand sites to construct metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials could have applications in gas storage, catalysis, or sensing.

Surface Functionalization: Anchoring the molecule onto the surface of nanoparticles (e.g., gold, silica, quantum dots) via one of the C-Br bonds. This could impart new optical or electronic functionalities to the nanoparticles.

Conjugated Polymers: Incorporating the dibrominated core as a building block in the synthesis of conjugated polymers for organic electronics. The bromine atoms provide convenient handles for polymerization reactions like Suzuki or Stille coupling.

Targeted Synthesis of Analogues for Specific Material Science Applications

Building upon its core structure, this compound can serve as a versatile platform for creating a library of new molecules with tailored properties. The primary challenge is to develop a synthetic strategy that allows for precise, regioselective modification to fine-tune the final properties of the analogues.

Key application-driven research includes:

Organic Light-Emitting Diodes (OLEDs): The imidazo[1,2-a]pyridine core is known to be a component of fluorescent materials. mdpi.com By selectively replacing the bromine atoms with various electron-donating or electron-withdrawing aromatic groups, it may be possible to tune the emission color and quantum efficiency to create novel emitters for OLEDs. uni-giessen.de

Fluorescent Probes and Sensors: Functionalizing the scaffold with specific recognition moieties could lead to the development of new fluorescent sensors for detecting metal ions, anions, or biologically relevant molecules.

Pharmaceutical Scaffolds: While this article focuses on material science, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore. nih.govnih.gov The dibrominated structure provides a template for creating analogues through bioisosteric replacement of the bromine atoms, which could be explored for various therapeutic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.